REACTION_CXSMILES
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O=C[C@H]([C@@H:5]([C@@H:7]([CH2:9][OH:10])O)O)O.N[C@H](C(O)=O)C[C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.C(O)[C:25]([NH2:30])(CO)CO>>[CH3:18][CH2:19][CH2:14][CH2:15][CH2:16][CH2:17][O:20][C:9]([C:7]([C:25]#[N:30])=[CH2:5])=[O:10]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Four repeating cycles of 30 seconds sonicatation and 60 seconds rest
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Duration
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60 s
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Type
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CUSTOM
|
Details
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to separate the soluble and insoluble fractions
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Type
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CUSTOM
|
Details
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used throughout the sample preparation
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Type
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EXTRACTION
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Details
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free extract
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Type
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CUSTOM
|
Details
|
was performed at 25° C.
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |